molecular formula C23H19FN2OS B11212852 11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11212852
M. Wt: 390.5 g/mol
InChI Key: GAYJOKKVLXARKJ-UHFFFAOYSA-N
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Description

11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a fluorophenyl group and a thienyl group attached to a hexahydro-dibenzo-diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a fluorophenyl compound with a thienyl derivative, followed by cyclization to form the dibenzo-diazepine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, its anti-cancer activity may involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl and thienyl groups in 11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These groups can enhance its reactivity, stability, and potential for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C23H19FN2OS

Molecular Weight

390.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H19FN2OS/c24-16-9-7-14(8-10-16)23-22-19(25-17-4-1-2-5-18(17)26-23)12-15(13-20(22)27)21-6-3-11-28-21/h1-11,15,23,25-26H,12-13H2

InChI Key

GAYJOKKVLXARKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)F)C5=CC=CS5

Origin of Product

United States

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